Bryostatin-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bryostatin 1 is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. Bryostatin 1 binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)
科学的研究の応用
Bryostatin-1 as a Potent Protein Kinase C Agonist and Antineoplastic Agent
This compound, derived from marine invertebrates, is known for its significant antineoplastic activity against several tumor types. It functions as a potent agonist of protein kinase C (PKC) and has shown promising results in combination with other therapies, including vaccine testing. Its ability to sensitize some resistant cells to chemotherapy agents, enhance long-term memory, and stimulate the growth of new neural connections highlights its multifaceted potential in medical research (Kollar et al., 2014).
Development of Bryostatin Analogs for Clinical Use
The synthesis of bryostatin analogs, especially for treating cancer and Alzheimer's disease, has been a significant focus. New classes of bryostatin-inspired analogs with simplified structures have been developed to improve accessibility and potency. These analogs maintain bryostatin-like affinity to PKC, which is crucial for their therapeutic potential (Wender et al., 2014).
This compound in Immunology and Neurology
This compound has been identified as a Toll-like receptor 4 (TLR4) ligand, which plays a role in activating innate immunity. This activation leads to a unique induction of cytokines and chemokines in dendritic cells, suggesting potential uses in preventing HIV-1 infection and treating inflammatory diseases mediated by Th1 cells (Ariza et al., 2010).
Potential in HIV/AIDS Eradication and Alzheimer's Disease
Bryostatin has been identified as a lead in developing therapies for cancer, Alzheimer’s disease, and HIV/AIDS eradication. Its clinical use has been limited due to supply issues and side effects, leading to the development of analogs that effectively induce latent HIV activation and show potential as superior candidates for the eradication of HIV/AIDS (DeChristopher et al., 2012).
Unlocking Drug Potential through Synthesis and Applications
Recent advances in the synthesis and biomedical applications of bryostatins, particularly bryostatin 1, have been significant. These developments have highlighted the synthetic and biological challenges of bryostatins and provided an outlook on their future development in treating diseases like AIDS, Alzheimer's, and cancer (Wu et al., 2020).
特性
分子式 |
C47H68O17 |
---|---|
分子量 |
905 g/mol |
IUPAC名 |
[(1S,3S,5Z,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33?,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 |
InChIキー |
MJQUEDHRCUIRLF-SGXMQRQHSA-N |
異性体SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/CC(O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
正規SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
賞味期限 |
Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |
溶解性 |
t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |
同義語 |
bryostatin 1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。